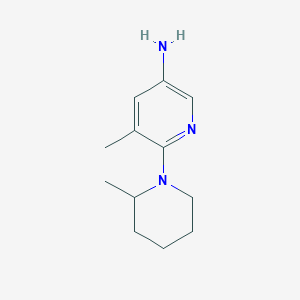
4-Brom-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)anilin
Übersicht
Beschreibung
“4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the molecular formula C11H10BrN3O and a molecular weight of 280.12 . It is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antiinfektiva
Der Oxadiazolring, ein Bestandteil der Verbindung, wurde umfassend auf sein Potenzial als Antiinfektivum untersucht. Forschungen deuten darauf hin, dass Derivate von 1,2,4-Oxadiazolen eine Reihe von Aktivitäten gegen bakterielle, virale und parasitäre Infektionen zeigen . Das Vorhandensein des Brom-Anilin-Restes könnte weiter modifiziert werden, um diese Eigenschaften zu verbessern, was möglicherweise zur Entwicklung neuer Medikamente führt.
Safety and Hazards
Zukünftige Richtungen
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding, given the presence of a nitrogen atom in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to be involved in various therapeutic areas, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Result of Action
Compounds with a 1,2,4-oxadiazole ring structure have shown potential in various therapeutic areas .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative balance within cells . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative stress .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as transcription factors and enzymes . This binding can result in the inhibition or activation of these molecules, leading to changes in gene expression and enzyme activity . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has been found to interfere with the function of certain ion channels, affecting cellular ion homeostasis and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of reactive metabolites, which may contribute to the compound’s biological effects . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can influence its biological activity and effectiveness in different experimental settings .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline to these compartments, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCGJBGDOZRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

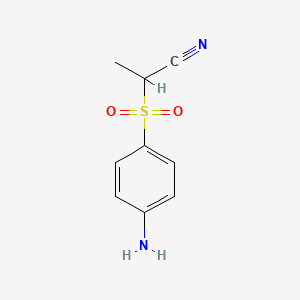
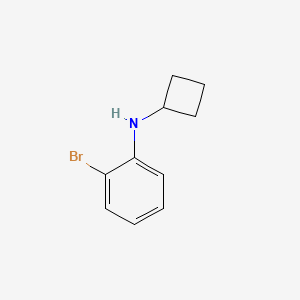

amine](/img/structure/B1527304.png)
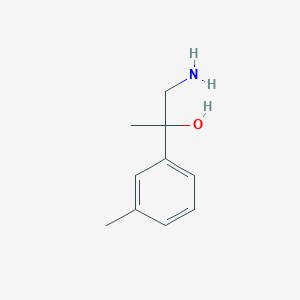

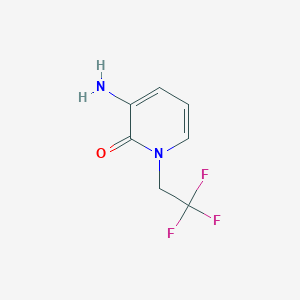
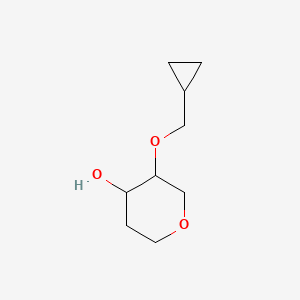
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)

